1-(1-(2-(Dimethylamino)acetyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For instance, Sreekanth and Jha synthesized 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives and evaluated their antimicrobial activities .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The pyrrolidine ring can be functionalized to create a variety of derivatives with different biological profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the specific compound. For instance, “{1-[2-(Dimethylamino)ethyl]-3-pyrrolidinyl}methanol” has a molecular formula of C9H20N2O, an average mass of 172.268 Da, and a monoisotopic mass of 172.157562 Da .
Scientific Research Applications
Generation of Structurally Diverse Compounds
The starting material, a ketonic Mannich base derived from 2-acetylthiophene, facilitates the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. This diversity includes dithiocarbamates, thioethers, pyrazolines, and various NH-azoles, showcasing the compound's utility in synthesizing a wide range of derivatives for potential applications in drug development and materials science (Roman, 2013).
Antimicrobial and Antimycobacterial Activities
Nicotinic acid hydrazide derivatives, synthesized through reactions involving similar structural motifs, exhibit significant antimicrobial and antimycobacterial activities. This suggests potential applications in developing new antimicrobial agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, G.Aishwarya, 2011).
Antitumor and Antioxidant Activities
The synthesis of new benzothiophenes and their derivatives demonstrates the potential for antitumor and antioxidant applications. These compounds, synthesized using cyanoacetamide as a key intermediate, show promising results in preliminary screenings for these activities (S. A. Bialy, M. Gouda, 2011).
Cytotoxic Heterocyclic Compounds
A study on the utilization of a propenone derivative for the synthesis of cytotoxic heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents highlights the compound's potential in cancer research. Several synthesized compounds demonstrated significant growth inhibitory effects against cancer cell lines (S. Y. Mansour, G. H. Sayed, S. A. Al-halim, M. I. Marzouk, S. Shaban, 2020).
Crystal Structure and Computational Study
The crystal structure and computational study of pyrazole derivatives provide insights into their stability and tautomeric forms, laying the groundwork for further exploration of their applications in drug design and materials science (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).
Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary widely depending on the specific compound and its target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen, as evidenced by the considerable number of bioactive compounds now available . Pyrrolidine and its derivatives continue to be a focus of research due to their wide range of biological activities .
Properties
IUPAC Name |
1-[1-[2-(dimethylamino)acetyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-14(2)8-11(17)15-4-3-10(7-15)16-6-9(5-13-16)12(18)19/h5-6,10H,3-4,7-8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSVEAERNQSGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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